![molecular formula C15H22O2 B2356945 1-[4-(Heptyloxy)phenyl]ethanone CAS No. 37062-61-6](/img/structure/B2356945.png)
1-[4-(Heptyloxy)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[4-(Heptyloxy)phenyl]ethanone” is a chemical compound with the CAS Number: 37062-61-6 . It has a molecular weight of 234.34 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C15H22O2/c1-3-4-5-6-7-12-17-15-10-8-14(9-11-15)13(2)16/h8-11H,3-7,12H2,1-2H3 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code 1S/C15H22O2/c1-3-4-5-6-7-12-17-15-10-8-14(9-11-15)13(2)16/h8-11H,3-7,12H2,1-2H3 . The molecular formula is C15H22O2 .Physical And Chemical Properties Analysis
“this compound” is a powder . It has a melting point of 41-45 degrees Celsius .Aplicaciones Científicas De Investigación
Photoremovable Protecting Group for Carboxylic Acids
1-[4-(Heptyloxy)phenyl]ethanone derivatives have been explored as photoremovable protecting groups for carboxylic acids. A study by Atemnkeng et al. (2003) introduced a new protecting group, 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE), for this purpose. This compound effectively protects various carboxylic acids and releases them upon photolysis with 70-85% isolated yields. The paper details the synthesis and photorelease results of the protected acids, demonstrating the compound's utility in this application (Atemnkeng et al., 2003).
Synthesis and Crystal Structure Analysis
Another application area is in the synthesis and analysis of complex molecular structures. Cai et al. (2020) reported on the synthesis of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime, characterized by various spectroscopic techniques and X-ray crystallography. The compound formed two-dimensional and three-dimensional supramolecular frameworks facilitated by hydrogen bonds and stacking interactions. This research highlights the role of this compound derivatives in facilitating the understanding of molecular structures and interactions (Cai et al., 2020).
Electrocatalytic and Voltammetric Applications
This compound and its derivatives are also significant in electrocatalysis and voltammetry. Raoof et al. (2008) developed a carbon paste electrode incorporating 1-[4-(ferrocenyl ethynyl) phenyl]-1-ethanone for the electrocatalytic and voltammetric determination of tryptophan. This electrode exhibited enhanced catalytic performance and provided a basis for developing sensitive and selective methods for analyte determination (Raoof et al., 2008).
Anti-inflammatory Activity
Compounds based on this compound have been studied for their potential anti-inflammatory activity. Singh et al. (2020) investigated three phenyl dimer compounds, including derivatives of this compound, for their anti-inflammatory properties in vivo. The study found that these compounds exhibited moderate to good inhibitory properties, suggesting their potential use in therapeutic applications (Singh et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-heptoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-3-4-5-6-7-12-17-15-10-8-14(9-11-15)13(2)16/h8-11H,3-7,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSRWPYWJCRGFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


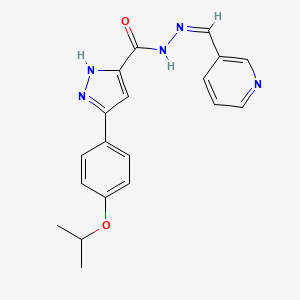
![N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2356865.png)

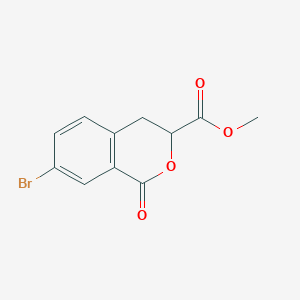
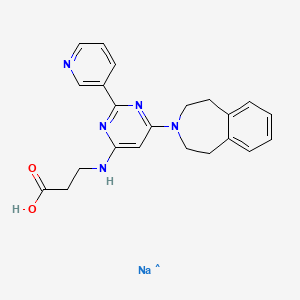
![[3-(Fluoren-9-ylideneazamethoxy)-2-hydroxypropyl][(4-fluorophenyl)sulfonyl]phe nylamine](/img/structure/B2356872.png)
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylmethanesulfonamide](/img/structure/B2356876.png)
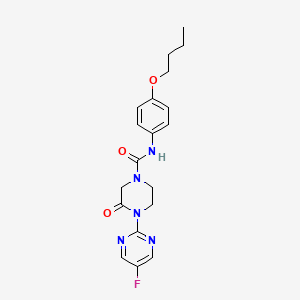
![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2356878.png)
![2-((4-fluorophenyl)sulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2356880.png)
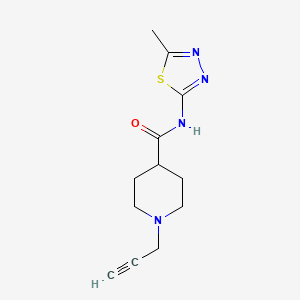
![7-ethyl-3,9-dimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2356884.png)
